Cas no 1158745-23-3 (6-Iodo-benzofuran)
6-Iodo-benzofuran Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-benzofuran
- 6-Iodo-1-benzofur
- 1158745-23-3
- CS-0441535
- DB-296566
- 6-iodobenzofuran
- SCHEMBL788575
-
- Inchi: 1S/C8H5IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
- InChI Key: MEUIKZYDYXVQCJ-UHFFFAOYSA-N
- SMILES: IC1C=CC2C=COC=2C=1
Computed Properties
- Exact Mass: 243.93851Da
- Monoisotopic Mass: 243.93851Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 13.1Ų
6-Iodo-benzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096065-1g |
6-Iodobenzofuran |
1158745-23-3 | 97% | 1g |
$401.50 | 2023-09-04 | |
| Chemenu | CM382217-1g |
6-iodo-1-benzofuran |
1158745-23-3 | 95%+ | 1g |
$365 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512202-1g |
6-Iodobenzofuran |
1158745-23-3 | 98% | 1g |
¥3723.00 | 2024-08-09 |
6-Iodo-benzofuran Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 6-Iodo-benzofuran
Introduction to 6-Iodo-benzofuran (CAS No. 1158745-23-3)
6-Iodo-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 1158745-23-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, with an iodine substituent at the 6-position. The presence of the iodine atom makes it a valuable electrophile in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of complex molecules.
The structural motif of 6-Iodo-benzofuran has garnered considerable attention due to its utility in constructing biologically active scaffolds. The benzofuran core is a common pharmacophore found in numerous natural products and drug candidates, exhibiting diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties. The introduction of an iodine atom at the 6-position enhances its reactivity, facilitating further functionalization and the development of novel derivatives.
In recent years, 6-Iodo-benzofuran has been extensively utilized in medicinal chemistry research. Its role as a key building block has been highlighted in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its application in generating derivatives with potential antitumor effects by modulating kinase inhibition or interacting with specific protein receptors. The ease with which it can be modified through cross-coupling reactions allows researchers to explore a wide range of structural variations efficiently.
One notable area where 6-Iodo-benzofuran has made significant contributions is in the development of kinase inhibitors. Kinases are enzymes involved in signal transduction pathways and are often aberrantly activated in cancer cells. By incorporating 6-Iodo-benzofuran into drug candidates, researchers can design molecules that selectively inhibit these kinases, thereby disrupting cancer cell proliferation. The compound’s ability to serve as a precursor for constructing heterocyclic frameworks has been leveraged to create novel scaffolds with improved pharmacokinetic profiles and reduced toxicity.
Moreover, 6-Iodo-benzofuran has found applications beyond oncology. Its structural features make it a versatile tool for synthesizing compounds with antimicrobial and anti-inflammatory properties. Researchers have reported its use in generating derivatives that exhibit activity against resistant bacterial strains by interfering with essential metabolic pathways. Additionally, its incorporation into drug-like molecules has shown promise in treating inflammatory diseases by modulating immune responses.
The synthetic utility of 6-Iodo-benzofuran extends to the preparation of complex natural products and agrochemicals. Its reactivity in cross-coupling reactions allows for the efficient construction of polycyclic systems, which are prevalent in many bioactive natural products. By serving as a precursor, it enables the synthesis of intricate molecular architectures that would be challenging to access through traditional synthetic methods. This capability has been particularly valuable in academic and industrial research settings where rapid access to diverse molecular libraries is essential.
Recent advances in flow chemistry have further enhanced the utility of 6-Iodo-benzofuran. Flow-based approaches offer advantages such as improved scalability, reproducibility, and safety when handling reactive intermediates like this compound. By integrating 6-Iodo-benzofuran into continuous-flow processes, researchers can achieve higher yields and purities while minimizing waste generation. This aligns with the growing emphasis on sustainable chemistry practices and underscores the compound’s adaptability to modern synthetic methodologies.
The chemical properties of 6-Iodo-benzofuran make it an attractive candidate for further derivatization using transition-metal-catalyzed reactions. For example, palladium-catalyzed borylation followed by Suzuki coupling allows for the introduction of aryl groups at various positions on the benzofuran ring, expanding its structural diversity. Similarly, copper-mediated reactions enable the installation of alkyl or alkenyl groups, providing additional functional handles for medicinal chemistry applications.
In conclusion,6-Iodo-benzofuran (CAS No. 1158745-23-3) is a multifaceted compound with broad applications in synthetic chemistry and drug discovery. Its role as a key intermediate in constructing biologically active molecules underscores its importance in modern pharmaceutical research. As synthetic methodologies continue to evolve,6-Iodo-benzofuran will undoubtedly remain a valuable asset for chemists seeking to develop innovative therapeutics targeting various diseases.
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